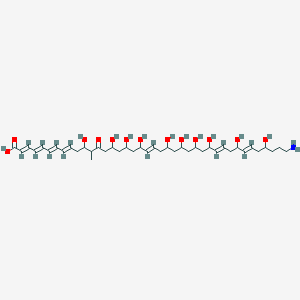
Tetrafibricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafibricin is a natural product found in Streptomyces neyagawaensis with data available.
Aplicaciones Científicas De Investigación
Cardiovascular Research
Mechanism of Action
Tetrafibricin functions primarily as an inhibitor of platelet aggregation by blocking the glycoprotein (GP) IIb/IIIa receptor on the surface of platelets. This receptor plays a crucial role in the clotting process, making this compound a valuable tool for studying conditions related to thrombosis and cardiovascular diseases. Studies have demonstrated that this compound effectively inhibits platelet aggregation induced by various agonists such as ADP, thrombin, and collagen, with IC50 values of 5.6 µM, 7.6 µM, and 11 µM, respectively .
Potential Therapeutic Applications
Due to its ability to inhibit platelet aggregation, this compound is being explored as a potential therapeutic agent for preventing thrombotic events such as strokes and heart attacks. Its nonpeptidic nature differentiates it from other fibrinogen receptor inhibitors, which are often derived from snake venoms or other biological sources . This characteristic may contribute to reduced immunogenicity and improved pharmacokinetics.
Synthetic Organic Chemistry
Synthesis Challenges
this compound's complex structure presents challenges for total synthesis, primarily due to its instability. Researchers have focused on synthesizing more stable analogs, such as N-acetyl dihydrothis compound, to facilitate stereochemical studies and further applications in medicinal chemistry . The synthesis of this compound has been approached through various methodologies, including double allylboration techniques that have shown promise in generating key intermediates with high stereoselectivity .
Research Case Studies
Several research groups have reported progress in synthesizing fragments of this compound, which aids in understanding its structure-activity relationship (SAR) and optimizing its pharmacological properties. For example, the synthesis of specific segments has been achieved using Julia-Kocienski olefination methods . These studies not only contribute to the development of this compound itself but also enhance methodologies applicable to other complex natural products.
Summary of Key Findings
| Aspect | Details |
|---|---|
| Source | Isolated from Streptomyces neyagawaensis |
| Mechanism | Inhibits platelet aggregation via GP IIb/IIIa receptor blockade |
| IC50 Values | ADP: 5.6 µM; Thrombin: 7.6 µM; Collagen: 11 µM |
| Therapeutic Potential | Possible use in preventing strokes and heart attacks |
| Synthesis Challenges | Instability leading to focus on more stable analogs |
| Research Techniques | Double allylboration; Julia-Kocienski olefination |
Análisis De Reacciones Químicas
Retrosynthetic Strategy and Fragment Design
Tetrafibricin’s structure is divided into two large fragments for synthesis:
-
C1–C20 (Bottom Fragment) : Synthesized via sequential Kocienski-Julia olefinations .
-
C21–C40 (Top Fragment) : Constructed using iridium-catalyzed transfer hydrogenative allylation and Grubbs cross-metathesis .
Kocienski-Julia Olefination
-
Purpose : Forms stereodefined alkenes between sulfones and aldehydes.
-
Example : Coupling of sulfone 4 with aldehyde 5 (PMC3097483):
Dithiane Alkylation and Directed Reduction
-
Step : Dithiane anion from 18 reacts with epoxide 19 to form 20 .
-
Hydrolysis and Protection : Dithiane hydrolysis (85% yield) followed by silylation to generate tetrakis-silyl ether 21 .
Iridium-Catalyzed Transfer Hydrogenative Allylation
-
Reaction : Enantioselective allylation of N-Boc-4-aminobutan-1-ol (1 ) using (S)-BINAP-modified iridium catalyst.
Grubbs Cross-Metathesis
-
Application : Coupling of homoallylic ether 6 and allylic alcohol 14 .
Comparative Reaction Efficiency
Challenges in Fragment Coupling
-
C1–C20/C21–C40 Union Failure : Initial attempts to couple the two large fragments via alkene metathesis or other methods were unsuccessful, necessitating alternative strategies .
-
Alternative Routes : Proposals include stepwise coupling of smaller fragments (e.g., C1–C13 with C14–C20) before final assembly .
Catalyst Recycling and Sustainability
Propiedades
Número CAS |
151705-56-5 |
|---|---|
Fórmula molecular |
C41H67NO13 |
Peso molecular |
782 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,20E,30E,34E)-40-amino-11,15,17,19,23,25,27,29,33,37-decahydroxy-12-methyl-13-oxotetraconta-2,4,6,8,20,30,34-heptaenoic acid |
InChI |
InChI=1S/C41H67NO13/c1-29(39(52)20-7-5-3-2-4-6-8-21-41(54)55)40(53)28-38(51)27-37(50)25-34(47)18-11-17-33(46)24-36(49)26-35(48)23-32(45)16-10-15-30(43)13-9-14-31(44)19-12-22-42/h2-11,13,16,18,21,29-39,43-52H,12,14-15,17,19-20,22-28,42H2,1H3,(H,54,55)/b3-2+,6-4+,7-5+,13-9+,16-10+,18-11+,21-8+ |
Clave InChI |
BIOWDMWPQOMXJO-YHYSRAEPSA-N |
SMILES |
CC(C(CC=CC=CC=CC=CC(=O)O)O)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CCCN)O)O)O)O)O)O)O)O)O |
SMILES isomérico |
CC(C(C/C=C/C=C/C=C/C=C/C(=O)O)O)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CCCN)O)O)O)O)O)O)O)O)O |
SMILES canónico |
CC(C(CC=CC=CC=CC=CC(=O)O)O)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CCCN)O)O)O)O)O)O)O)O)O |
Sinónimos |
tetrafibricin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















